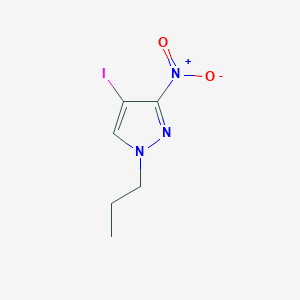

4-Iodo-3-nitro-1-propyl-1H-pyrazole

Description

Contextualization of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which have been a subject of extensive study for over a century. researchgate.net Their unique chemical structure imparts a wide range of biological activities, making them a cornerstone in the field of medicinal chemistry and drug development. researchgate.netsigmaaldrich.com The pyrazole nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous commercially available pharmaceuticals. mdpi.com

The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with diverse applications in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.commdpi.com In medicine, pyrazole derivatives have shown a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. mdpi.combldpharm.com Their significance is further underscored by their use in the development of pesticides and herbicides in the agricultural sector. sigmaaldrich.com

The synthesis of pyrazole derivatives is a dynamic area of research, with methodologies evolving from traditional condensation reactions to modern transition metal-catalyzed cross-coupling reactions. sigmaaldrich.commdpi.com This continuous development of synthetic strategies enables the creation of novel and complex pyrazole-based molecules with tailored properties.

Historical Trajectory and Current Research Focus on Halogenated and Nitrated Pyrazoles

The introduction of halogen and nitro groups onto the pyrazole core has been a strategic focus in synthetic chemistry to modulate the electronic properties and biological activity of these heterocycles. Halogenated pyrazoles, particularly iodinated pyrazoles, are valuable intermediates in organic synthesis. The iodine atom can be readily substituted through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. organic-chemistry.org The synthesis of 4-iodopyrazoles can be achieved through methods such as the reaction of pyrazoles with elemental iodine in the presence of an oxidizing agent or the use of N-iodosuccinimide.

Nitrated pyrazoles have garnered significant attention, especially in the field of energetic materials. nih.govbldpharm.com The nitro group is a powerful electron-withdrawing group and a key component in many explosives. Research in this area focuses on synthesizing nitropyrazole-based compounds with high detonation performance, good thermal stability, and low sensitivity. nih.govbldpharm.com The nitration of pyrazoles can be achieved using standard nitrating agents like a mixture of nitric and sulfuric acids, and the position of nitration can be influenced by the substituents already present on the pyrazole ring. researchgate.net The synthesis of nitropyrazoles is also of interest for pharmaceutical applications, as the nitro group can influence the compound's biological activity.

Rationale for the Comprehensive Academic Study of 4-Iodo-3-nitro-1-propyl-1H-pyrazole

While specific academic studies on this compound are not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent parts. The combination of an iodo group at the 4-position, a nitro group at the 3-position, and a propyl group at the 1-position on the pyrazole ring suggests a molecule with potential for further synthetic elaboration and interesting chemical properties.

The presence of the iodo group at the 4-position makes it a prime candidate for post-synthetic modification via cross-coupling reactions, enabling the introduction of a wide array of functional groups. The nitro group at the 3-position, being a strong electron-withdrawing group, will significantly influence the reactivity of the pyrazole ring and could impart desirable properties for applications in materials science or as a synthon for other functional groups. The N-propyl group provides a degree of lipophilicity which can be crucial for solubility and biological availability.

The synthesis of a related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, as an intermediate in the preparation of Sildenafil, highlights the industrial relevance of N-alkylated nitrated propyl-pyrazoles. researchgate.net Therefore, a comprehensive academic study of this compound would be valuable to fully characterize its chemical and physical properties, explore its reactivity, and assess its potential as a building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8IN3O2/c1-2-3-9-4-5(7)6(8-9)10(11)12/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVFVMQOSXVVOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286987 | |

| Record name | 1H-Pyrazole, 4-iodo-3-nitro-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354704-96-3 | |

| Record name | 1H-Pyrazole, 4-iodo-3-nitro-1-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4-iodo-3-nitro-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Studies on the Reactivity and Transformation Pathways of 4 Iodo 3 Nitro 1 Propyl 1h Pyrazole

Detailed Mechanisms of Electrophilic Substitution on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity in electrophilic aromatic substitution (EAS) is significantly influenced by the substituents it bears. masterorganicchemistry.com Halogenation of pyrazole and its derivatives typically occurs at the C4 position. researchgate.net In the case of 4-iodo-3-nitro-1-propyl-1H-pyrazole, the C4 position is already occupied by an iodine atom. The 3-nitro group is a powerful electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic attack by reducing its electron density. masterorganicchemistry.com Electron-withdrawing groups on an aromatic ring generally slow down the rate of electrophilic aromatic substitution. youtube.com

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step of the reaction. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. In a subsequent fast step, a proton is removed from the carbon that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

Exploration of Nucleophilic Aromatic Substitution Reactions Involving the Iodine and Nitro Groups

Nucleophilic aromatic substitution (SNA) is a key reaction for substituted aromatic compounds, particularly those bearing electron-withdrawing groups and a good leaving group. pharmdguru.com In this compound, both the iodine atom and the nitro group can potentially act as leaving groups, although the halide is far more common. nih.gov The reaction is facilitated by the presence of the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comlibretexts.org

The generally accepted mechanism for SNAr is a two-step addition-elimination process. youtube.commdpi.com

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, iodine), forming a resonance-stabilized carbanionic intermediate. The electron-withdrawing nitro group at the ortho position (C3) is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.org

Elimination of the leaving group: The leaving group (iodide ion) departs, and the aromaticity of the pyrazole ring is restored. mdpi.com

The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I. nih.govmasterorganicchemistry.com This is because the first step, the nucleophilic attack, is usually the rate-determining step, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, making it more susceptible to attack. nih.gov While iodine is a good leaving group in terms of its bond strength with carbon, its lower electronegativity makes the initial nucleophilic attack less favorable compared to other halogens.

The nitro group itself can also be displaced in some nucleophilic aromatic substitution reactions, although this is less common than halide displacement. nih.gov The presence of strong electron-withdrawing groups can activate the ring for such substitutions.

Investigations into Metal-Catalyzed Cross-Coupling Reactions of this compound

The iodine substituent on the pyrazole ring makes this compound an excellent substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Sonogashira Cross-Coupling for Alkyne Functionalization

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org The reaction is widely used due to its mild reaction conditions and tolerance of various functional groups. wikipedia.org

The catalytic cycle of the Sonogashira reaction generally involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (this compound) to form a Pd(II) intermediate. libretexts.org

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex. wikipedia.org

Copper-free Sonogashira coupling protocols have also been developed to avoid issues like the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.orgnih.gov The presence of the nitro group on the pyrazole ring can influence the reaction, and in some cases, denitrative cross-coupling has been observed where the nitro group is replaced. rsc.org

Suzuki–Miyaura and Other Palladium-Catalyzed Arylation Reactions

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.org This reaction is renowned for its mild conditions, low toxicity of reagents, and broad substrate scope. organic-chemistry.org

The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: wikipedia.orglibretexts.org

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound) to form a Pd(II) complex.

Transmetalation: In the presence of a base, the organoboron compound forms a boronate species, which then transfers its organic group to the palladium complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

The presence of unprotected N-H groups in heterocyclic substrates can sometimes inhibit palladium-catalyzed cross-coupling reactions. nih.gov However, the N1-propyl group in this compound prevents this issue. The reaction allows for the introduction of various aryl and heteroaryl groups at the C4 position of the pyrazole ring.

Copper-Catalyzed C-H Activation and Subsequent Functionalizations

Copper-catalyzed C-H activation has emerged as a valuable strategy for the functionalization of heterocycles. organic-chemistry.org While the primary focus for this compound would be on reactions involving the C-I bond, C-H activation at other positions of the pyrazole ring or the propyl group could be a competing or subsequent reaction pathway. The pyrazole ring itself can act as a directing group in C-H activation reactions. nih.govresearchgate.net

For instance, copper catalysts can promote the arylation of nitrogen-containing heterocycles. organic-chemistry.org While direct C-H functionalization of the pyrazole ring at the C5 position is conceivable, it would likely require specific directing groups and reaction conditions to overcome the reactivity of the C-I bond. nih.gov

Insights into Rearrangement and Isomerization Processes in Halogenated Nitropyrazoles

Rearrangement and isomerization reactions in halogenated nitropyrazoles can be induced by heat, light, or chemical reagents. These processes can lead to the migration of substituents around the pyrazole ring. For instance, the Claisen rearrangement has been observed in 4-allyloxy-1H-pyrazoles, which is a nih.govnih.gov-sigmatropic rearrangement. mdpi.comnih.gov

While specific studies on the rearrangement of this compound are not prevalent, general principles of heterocyclic chemistry suggest potential pathways. For example, under certain conditions, halogen atoms can migrate between different positions on the pyrazole ring. The presence of the nitro group and the N-propyl substituent would influence the electronic and steric environment of the ring, thereby affecting the feasibility and outcome of any potential rearrangement. Double bond migration in substituents attached to the pyrazole ring has also been documented, often catalyzed by transition metals like ruthenium. mdpi.comnih.gov

Ring-Opening and Re-cyclization Reactions of the Pyrazole Core in Advanced Synthesis

The pyrazole ring is generally aromatic and stable; however, the presence of strong electron-withdrawing groups, such as the nitro group at the 3-position, can render the ring susceptible to nucleophilic attack. This can lead to ring-opening reactions, providing intermediates that may subsequently re-cyclize to form new heterocyclic systems. Such transformations are of significant interest in advanced synthesis for creating novel molecular scaffolds.

Detailed research into analogous heterocyclic systems, such as pyrimidines and isoxazoles, has shown that ring transformations can be initiated by nucleophiles. For instance, N-alkylpyrimidinium salts have been observed to undergo ring-opening when treated with nucleophiles, followed by re-cyclization to form pyrazoles. wur.nl Similarly, the transformation of isoxazoles into aminopyrazoles can occur via ring-opening with a nucleophile like hydrazine (B178648). organic-chemistry.org These examples suggest that the pyrazole core of this compound, being electron-deficient, could potentially undergo analogous reactions.

Plausible Mechanistic Pathways:

A plausible pathway for the ring-opening of this compound would involve the attack of a strong nucleophile at one of the carbon atoms of the pyrazole ring, likely C5 or C3. The electron-withdrawing effect of the adjacent nitro group would activate the C3 position for such an attack. This initial addition would disrupt the aromaticity of the pyrazole ring, leading to a transient, non-aromatic intermediate.

Subsequent cleavage of a C-N or N-N bond within the ring could lead to an open-chain intermediate. The fate of this intermediate would be highly dependent on the reaction conditions and the nature of the nucleophile. It could potentially re-cyclize to form a different heterocyclic system. For example, if the nucleophile contains another nucleophilic site, an intramolecular reaction could lead to the formation of a new ring.

While experimental data for this compound is not available, the table below outlines hypothetical conditions that could favor ring-opening and re-cyclization reactions based on the known chemistry of related heterocyclic compounds.

Table 1: Hypothetical Conditions for Ring-Opening and Re-cyclization of this compound

| Condition | Reagent/Catalyst | Potential Outcome | Rationale |

| Nucleophilic Attack | Strong nucleophiles (e.g., Grignard reagents, organolithiums, sodium amide) | Ring-opening to form an open-chain intermediate. | The electron-deficient pyrazole ring is susceptible to attack by strong nucleophiles. wur.nl |

| Reductive Conditions | Strong reducing agents (e.g., LiAlH₄, NaBH₄) followed by workup | Reduction of the nitro group and potential ring cleavage. | The nitro group can be reduced, altering the electronic nature of the ring and potentially leading to instability and rearrangement. |

| Photochemical Conditions | UV irradiation | Isomerization or rearrangement of the pyrazole ring. | Photochemical energy can induce rearrangements in aromatic and heterocyclic systems. |

| Thermal Conditions | High temperatures | Thermal rearrangement or fragmentation. | High thermal energy can lead to bond cleavage and rearrangement, a known process for some heterocyclic systems. rsc.org |

Potential Re-cyclization Products:

The open-chain intermediate formed from the ring-opening of this compound could undergo re-cyclization to form various new heterocyclic structures. The specific product would depend on the points of bond cleavage and formation. For instance, a different ring closure could lead to the formation of imidazole, triazole, or other five- or six-membered heterocyclic derivatives. The transformation of pyrazolyl-substituted amidrazones into 1,2,4-triazolyl ketone hydrazones is a documented example of a pyrazole ring transformation. researchgate.net

The following table presents a summary of research findings on the transformation of related pyrazole derivatives, which may provide insights into the potential reactivity of this compound.

Table 2: Documented Ring Transformations in Pyrazole-related Systems

| Starting Material | Reagents/Conditions | Product(s) | Reference |

| Pyrazolyl-substituted amidrazones | Ethanolic solution at 20°C, air oxidation | 1,2,4-Triazolyl ketone hydrazones | researchgate.net |

| N-Alkylpyrimidinium salts | Hydrazine | Pyrazoles | wur.nl |

| Isoxazoles | Hydrazine, hydroxide | Aminopyrazoles | organic-chemistry.org |

Theoretical and Computational Chemical Investigations of 4 Iodo 3 Nitro 1 Propyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for examining the electronic structure of organic molecules, including pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.nettandfonline.com DFT calculations, particularly using hybrid functionals like B3LYP combined with robust basis sets such as 6-311++G(d,p), provide a balance of computational cost and accuracy for predicting molecular properties. nih.govdoi.org

For 4-Iodo-3-nitro-1-propyl-1H-pyrazole, DFT calculations can elucidate the distribution of electron density across the molecule. The strong electron-withdrawing nature of the nitro group at the C3 position is expected to significantly polarize the pyrazole ring, drawing electron density away from the heterocyclic system. The iodine atom at C4, while also electronegative, can exhibit more complex electronic behavior, including polarizability effects.

Studies on nitro-substituted pyrazoles confirm that DFT is effective in modeling their structure and predicting stability, which is often influenced by the planarity and orbital interactions of the nitro group with the pyrazole ring. nih.gov

Quantum Chemical Modeling of Molecular Geometries, Conformational Preferences, and Interatomic Bonding

Quantum chemical calculations are essential for determining the precise three-dimensional structure of molecules. For this compound, these models can predict bond lengths, bond angles, and dihedral angles with high accuracy, often comparable to experimental data from X-ray crystallography. uomphysics.netresearchgate.net

The geometry of the pyrazole ring itself is largely planar. However, the substituents introduce specific structural features. The C-NO₂ bond and the C-I bond lengths and their orientation relative to the ring are key parameters. The N-propyl group introduces conformational flexibility. Different rotational isomers (rotamers) exist due to the rotation around the N-C and C-C single bonds of the propyl chain. Computational methods can be used to perform a conformational analysis, calculating the relative energies of these rotamers to identify the most stable, low-energy conformations.

Interatomic bonding can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. nih.gov NBO provides insights into the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi bonds). For this compound, NBO analysis would quantify the delocalization of electrons within the aromatic pyrazole ring and the charge transfer interactions between the substituents and the ring, offering a deeper understanding of the electronic effects that govern the molecule's structure and reactivity. nih.gov

Table 1: Predicted Geometric Parameters for this compound (Note: These are illustrative values based on DFT calculations of similar substituted pyrazoles. Actual values would require specific computation for this molecule.)

| Parameter | Predicted Value | Description |

| C3-N bond length | ~1.30 Å | Bond between carbon 3 and the nitro group nitrogen. |

| C4-I bond length | ~2.10 Å | Bond between carbon 4 and the iodine atom. |

| N1-N2 bond length | ~1.35 Å | Bond between the two nitrogen atoms in the pyrazole ring. |

| C3-C4 bond length | ~1.40 Å | Bond between the substituted carbons of the pyrazole ring. |

| N1-C(propyl) bond length | ~1.47 Å | Bond between the pyrazole nitrogen and the propyl group. |

| C-N-O bond angle | ~118° | Angle within the nitro substituent group. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Other Quantum Chemical Descriptors for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

In this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the energy of both the HOMO and LUMO, with a pronounced effect on the LUMO. The LUMO is likely to be localized primarily on the nitro group and the C3-C4 region of the pyrazole ring, making these sites highly electrophilic and susceptible to attack by nucleophiles. The HOMO, conversely, may have significant contributions from the iodine atom's lone pairs and the pyrazole ring's π-system.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity: doi.orgnih.gov

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Chemical Hardness (η): (I - A) / 2. A measure of resistance to charge transfer.

Electronegativity (χ): (I + A) / 2. The ability to attract electrons.

Electrophilicity Index (ω): χ² / (2η). A measure of the propensity to accept electrons.

Table 2: Illustrative Quantum Chemical Descriptors (Note: These values are conceptual and serve to illustrate the expected electronic properties based on FMO analysis of related nitroaromatic compounds.)

| Descriptor | Conceptual Value | Implication for Reactivity |

| E(HOMO) | ~ -7.5 eV | Moderate ability to donate electrons. |

| E(LUMO) | ~ -3.0 eV | High ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates a stable but reactive molecule. |

| Chemical Hardness (η) | ~ 2.25 eV | Represents significant resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | High | Indicates a strong electrophilic character, prone to react with nucleophiles. |

These descriptors collectively suggest that this compound would primarily act as an electrophile in chemical reactions.

Computational Examination of Tautomerism and Intramolecular Proton Transfer Dynamics within Substituted Pyrazoles

Tautomerism, the interconversion of structural isomers through proton migration, is a key characteristic of many heterocyclic compounds, including pyrazoles. nih.gov The most common form in pyrazoles is annular tautomerism, where a proton shifts between the two ring nitrogen atoms (N1 and N2). nih.gov

However, in this compound, the presence of the propyl group at the N1 position completely blocks this pathway for intramolecular proton transfer. The N1 nitrogen is alkylated, meaning it has no proton to transfer. Therefore, the common annular tautomerism observed in N-unsubstituted pyrazoles is not possible for this molecule. mdpi.com

Other forms of tautomerism are theoretically possible but generally less favorable. One such example is the tautomerism involving the nitro group, which could potentially exist in equilibrium with its aci-nitro form (a nitronic acid). This involves a proton transfer from an adjacent carbon to one of the nitro group's oxygen atoms. Computational studies could investigate the energetics of this process, but for nitro-pyrazoles, the aromatic nitro form is overwhelmingly more stable, and the aci-nitro tautomer is typically a high-energy, transient species.

Computational studies on related systems, such as pyrazole-acid clusters, have explored the dynamics of double proton transfer, revealing that the energy barrier for such processes is highly dependent on the molecular environment and the electronic nature of the substituents. nih.gov For this compound, any proton transfer would likely be an intermolecular process, mediated by solvent molecules or other reagents, rather than a direct intramolecular shift. acs.orgnih.gov

Theoretical Mapping of Reaction Pathways and Transition States for Key Transformations

A significant advantage of computational chemistry is its ability to map the entire potential energy surface of a chemical reaction. arxiv.org This allows for the identification of intermediates and, crucially, the transition states that connect them. ims.ac.jp A transition state represents the highest energy point along a reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and predicting its rate.

For this compound, several key transformations could be investigated computationally:

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group activates the pyrazole ring towards nucleophilic attack. A computational study could map the reaction pathways for the displacement of either the iodo group at C4 or the nitro group at C3 by a nucleophile. By calculating the activation energies for both pathways, one could predict which leaving group is more likely to be substituted.

Reduction of the Nitro Group: The transformation of the nitro group into an amino group is a common synthetic step. Theoretical calculations can model this reduction, for instance, by mapping the pathway of catalytic hydrogenation. This would involve modeling the interaction of the molecule with a catalytic surface and hydrogen, and calculating the energy barriers for the sequential steps of the reduction. acs.org

Cross-Coupling Reactions: The C-I bond is a common site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira). Computational chemistry can be used to elucidate the mechanism of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps involving the pyrazole substrate.

By modeling these pathways, chemists can gain a deeper understanding of the molecule's reactivity and predict the most favorable conditions for achieving a desired chemical transformation. acs.orgnih.gov

Computational Insights into Hypervalent Iodine Bonding within Pyrazole Frameworks

Hypervalent iodine compounds are molecules in which an iodine atom formally possesses more than eight electrons in its valence shell. acs.org These compounds, typically with iodine in a +3 or +5 oxidation state, are widely used as versatile and environmentally benign oxidizing reagents in organic synthesis. tandfonline.comchim.it

In its ground state, the iodine atom in this compound is in the standard +1 oxidation state and is therefore not hypervalent. The C-I bond is a normal, albeit polarized, covalent bond.

However, computational studies can provide insights into the potential for the iodine atom to participate in reactions that proceed through hypervalent iodine intermediates or transition states. researchgate.net For example, in certain oxidative reactions, a nucleophile might initially attack the iodine atom, forming a transient, unstable hypervalent iodine(III) species. nih.gov Computational chemistry can model the structure and stability of such transient species.

The bonding in hypervalent iodine compounds is often described by the three-center-four-electron (3c-4e) bond model, which explains their typical T-shaped or pseudo-trigonal bipyramidal geometries. acs.org Theoretical calculations on hypothetical hypervalent derivatives of this compound could explore the geometry and electronic structure of these species, predicting the stability of the 3c-4e bonds formed with incoming ligands. This would help in understanding the mechanisms of reactions where the iodo-pyrazole might act as a precursor to a catalytic or reactive hypervalent iodine species in situ. doi.org

Synthesis and Functionalization of Advanced 4 Iodo 3 Nitro 1 Propyl 1h Pyrazole Derivatives

Strategies for Further Derivatization at the Iodine Position

The iodine atom at the C4 position of the pyrazole (B372694) ring is a key handle for constructing more complex molecules through transition-metal-catalyzed cross-coupling reactions. This substituent is an excellent leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium catalysis is a cornerstone for modifying aryl halides. For 4-iodopyrazoles, reactions like the Suzuki-Miyaura and Sonogashira couplings are particularly effective.

The Suzuki-Miyaura coupling involves the reaction of the iodopyrazole with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is a powerful tool for introducing aryl, heteroaryl, or alkyl groups at the C4 position. A typical catalytic system employs Pd(PPh₃)₄ with a carbonate base in a mixed solvent system. nih.gov

The Sonogashira coupling enables the introduction of alkynyl groups. This reaction pairs the 4-iodopyrazole (B32481) with a terminal alkyne, utilizing a co-catalyst system of palladium and copper(I) iodide in the presence of a base like triethylamine. nih.gov Research has demonstrated that 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole, an analogue of the title compound, successfully undergoes Sonogashira coupling to yield the corresponding 4-(phenylethynyl) derivative. arkat-usa.org Interestingly, the isomeric 1-(1-ethoxyethyl)-3-iodo-4-nitro-1H-pyrazole proved to be unreactive under similar conditions, highlighting the crucial influence of substituent positioning on reactivity. arkat-usa.org

| Reaction Name | Coupling Partner | Typical Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-3-nitro-1-propyl-1H-pyrazole | nih.gov |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄, CuI, Et₃N | 4-Alkynyl-3-nitro-1-propyl-1H-pyrazole | nih.govarkat-usa.org |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | 4-Alkenyl-3-nitro-1-propyl-1H-pyrazole | youtube.com |

Copper-Catalyzed Carbon-Heteroatom Bond Formation

Beyond C-C bonds, the iodine can be replaced by heteroatoms. Copper-catalyzed C-O coupling provides a route to 4-alkoxy or 4-aryloxy pyrazoles. For instance, the reaction of a 4-iodopyrazole with an alcohol in the presence of a CuI catalyst, a ligand such as 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base like potassium t-butoxide can yield the corresponding 4-alkoxy derivative. nih.gov This method expands the range of accessible derivatives to include ethers, which are valuable in medicinal chemistry.

Chemical Transformations and Manipulations of the Nitro Group

The electron-withdrawing nitro group at the C3 position significantly influences the reactivity of the pyrazole ring and is a versatile precursor for other functional groups, most notably the amino group.

Reduction to an Amino Group

The most prominent transformation of the nitro group is its reduction to a primary amine (NH₂). The resulting 4-iodo-3-amino-1-propyl-1H-pyrazole is a valuable intermediate for further synthesis, for example, in the construction of fused heterocyclic systems or for introducing substituents via reactions on the amino group itself. A wide variety of reagents can accomplish this transformation with high efficiency, and the choice of method often depends on the presence of other sensitive functional groups in the molecule. organic-chemistry.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is clean but may not be suitable if other reducible groups (like alkynes or alkenes) are present.

Metal-Acid Systems: Classic methods using metals like tin (Sn), stannous chloride (SnCl₂), or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are highly effective. nih.gov

Transfer Hydrogenation: Using a hydrogen donor like formic acid or hydrazine (B178648) in the presence of a catalyst. This can offer milder conditions compared to high-pressure hydrogenation. organic-chemistry.org

| Reagent/System | Typical Conditions | Key Advantage | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol, Room Temperature | Clean, high yield | organic-chemistry.org |

| SnCl₂·2H₂O | Ethanol, Reflux | Effective and common lab method | nih.gov |

| Fe, HCl | Water/Ethanol, Reflux | Inexpensive and robust | organic-chemistry.org |

| Formic Acid, Pd/C | Mild Conditions | Good for transfer hydrogenation | organic-chemistry.org |

Approaches to Modify and Extend the N-Propyl Side Chain

Modification of the N-propyl side chain offers another avenue for structural diversification. While direct functionalization of the saturated alkyl chain can be challenging, a dealkylation-realkylation strategy provides a viable, albeit indirect, route to introduce a wide variety of new N-alkyl groups.

This two-step process would first involve the cleavage of the N-propyl group to yield 4-iodo-3-nitro-1H-pyrazole. Subsequently, the N-H pyrazole can be re-alkylated with a different alkylating agent. The N-alkylation of pyrazoles is a well-established transformation, typically proceeding by deprotonation of the pyrazole N-H with a base (e.g., NaH, K₂CO₃) to form the pyrazolate anion, followed by nucleophilic attack on an alkyl halide or other suitable electrophile. acs.orgmdpi.com This approach allows for the introduction of side chains with additional functionalities, such as esters, nitriles, or protected alcohols, which can be used for further synthetic elaborations.

| Alkylating Agent (R-X) | Base | Introduced Side Chain (R) | Reference |

|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃ | -CH₂CO₂Et | acs.org |

| Allyl bromide | NaH | -CH₂CH=CH₂ | mdpi.com |

| 4-(Bromomethyl)benzonitrile | Cs₂CO₃ | -CH₂(p-C₆H₄)CN | semanticscholar.org |

| Propargyl bromide | K₂CO₃ | -CH₂C≡CH | acs.org |

Introduction of Additional Functional Groups onto the Pyrazole Ring

With positions 1, 3, and 4 occupied, the C5 position represents the final frontier for direct functionalization of the pyrazole ring. Modern synthetic methods, particularly directed metallation and C-H activation, provide powerful tools for introducing substituents at this site.

Deprotonation and Electrophilic Quench

A classic strategy involves the regioselective deprotonation of the C5-H using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. nih.gov This generates a highly nucleophilic 5-lithiopyrazole intermediate. This intermediate can then be "quenched" by reacting it with a wide range of electrophiles to install new functional groups. This method provides reliable access to 5-substituted pyrazole derivatives.

Transition-Metal-Catalyzed C-H Functionalization

More contemporary approaches involve direct C-H functionalization, which avoids the use of stoichiometric organometallic intermediates. rsc.org These reactions use a transition-metal catalyst (often palladium, rhodium, or ruthenium) to selectively activate the C5-H bond, allowing for the formation of new C-C or C-heteroatom bonds directly. While specific examples for 4-iodo-3-nitro-1-propyl-1H-pyrazole are not extensively documented, the principles are widely applied to other heterocyclic systems and represent a state-of-the-art strategy for derivatization.

| Electrophile | Reagent | Functional Group Introduced | Reference |

|---|---|---|---|

| Halogenation | I₂, Br₂ | -I, -Br | nih.gov |

| Carboxylation | CO₂ (gas) | -COOH | nih.gov |

| Formylation | N,N-Dimethylformamide (DMF) | -CHO | arkat-usa.org |

| Silylation | TMS-Cl | -Si(CH₃)₃ | rsc.org |

Future Directions and Emerging Research Frontiers in 4 Iodo 3 Nitro 1 Propyl 1h Pyrazole Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The traditional synthesis of functionalized pyrazoles often involves multi-step processes that may lack efficiency and generate significant waste. The development of highly efficient and atom-economical synthetic methods is a critical area of future research. Atom economy, a concept of green chemistry, emphasizes the maximization of the incorporation of all materials from the reactants into the final product. nih.gov

Current research in pyrazole (B372694) synthesis is exploring various strategies to improve efficiency and sustainability. These include:

Multicomponent Reactions (MCRs): MCRs offer a powerful approach to building complex molecules like substituted pyrazoles in a single step from three or more starting materials. researchgate.netnih.gov This strategy inherently increases efficiency and reduces waste compared to sequential synthetic routes.

Catalytic Cycloadditions: The use of catalysts, including metal and organocatalysts, can facilitate the cycloaddition reactions that form the pyrazole ring, often under milder conditions and with higher selectivity. nih.gov For instance, iodine has been used as a halogenating agent to enhance the cyclization process in Knorr synthesis of pyrazoles. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability for nitration and other hazardous reactions. byjus.comkhanacademy.org

Future research will likely focus on designing novel MCRs and catalytic systems specifically tailored for the synthesis of halogenated nitropyrazoles like 4-Iodo-3-nitro-1-propyl-1H-pyrazole. The goal is to develop synthetic routes that are not only efficient but also environmentally benign. mdpi.com

Application of In-situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. In-situ spectroscopic techniques provide a window into the reaction mixture, allowing for real-time monitoring of reactant consumption, intermediate formation, and product generation.

For the synthesis of this compound, which involves potentially hazardous nitration steps, real-time monitoring is particularly valuable. byjus.com Techniques that are being increasingly applied in this area include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about the species present in the reaction mixture, helping to elucidate reaction mechanisms. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques are powerful for monitoring the formation and disappearance of functional groups, such as the nitro group during nitration. rsc.orgnih.gov

Mass Spectrometry (MS): Real-time MS can track the molecular weight of species in the reaction, providing direct evidence for the formation of intermediates and products. nih.gov

The data obtained from these in-situ techniques can be used to build kinetic models of the reaction, identify reaction bottlenecks, and optimize conditions to maximize yield and minimize by-product formation. For example, monitoring the temperature during a nitration reaction is critical to prevent runaway reactions. youtube.com

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity Studies

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of new synthetic routes. researchgate.net For a compound like this compound, these technologies can accelerate the discovery of optimal synthesis conditions and predict its reactivity in further functionalization reactions.

Key areas where ML and AI are making an impact include:

Reaction Yield Prediction: ML models can be trained on existing reaction data to predict the yield of a reaction under different conditions, saving time and resources on experimental optimization. chemrxiv.orgnih.gov

Predicting Site Selectivity: In molecules with multiple reactive sites, such as halogenated nitropyrazoles, AI models can predict the most likely position for a chemical modification, guiding the design of selective functionalization strategies. digitellinc.com

Computer-Aided Synthesis Planning (CASP): AI-powered tools can propose novel synthetic routes to a target molecule, potentially uncovering more efficient and economical pathways. nih.gov

De Novo Molecular Design: ML algorithms can generate new molecular structures with desired properties, opening up possibilities for designing novel pyrazole derivatives with specific applications.

Exploration of Novel Catalytic Systems for Site-Selective Functionalization of Halogenated Nitropyrazoles

The presence of both a halogen atom (iodo) and a nitro group on the pyrazole ring of this compound offers multiple handles for further chemical modification. However, achieving site-selectivity—modifying one position without affecting the others—is a significant challenge. The development of novel catalytic systems is key to unlocking the full synthetic potential of this and similar molecules.

Future research in this area will likely focus on:

Transition-Metal Catalysis: Transition metals like palladium, copper, and nickel are widely used to catalyze cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com Research is ongoing to develop catalysts that can selectively activate a specific C-H or C-I bond on the pyrazole ring.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional methods. Photoredox catalysis could offer new ways to functionalize halogenated nitropyrazoles under mild conditions.

Enzyme Catalysis: Biocatalysts (enzymes) offer unparalleled selectivity and can operate under environmentally friendly conditions. While still a developing area for this class of compounds, engineered enzymes could provide highly specific routes to functionalized pyrazoles.

Cooperative Catalysis: Combining two or more different types of catalysts can lead to synergistic effects, enabling new and more efficient transformations. mdpi.com

The goal is to develop a toolbox of catalytic methods that allow for the precise and predictable functionalization of each position on the this compound core, enabling the synthesis of a diverse range of derivatives for various applications.

Q & A

Q. What are the optimal synthetic routes for 4-Iodo-3-nitro-1-propyl-1H-pyrazole to minimize by-product formation?

- Methodological Answer : A stepwise approach is recommended:

Pyrazole Ring Formation : Start with a precursor like 5-aminopyrazole-4-carboxylic acid. Cyclization via [3+2] cycloaddition with propyl nitriles or alkynes under acidic conditions can establish the core structure .

Iodination : Introduce iodine at the 4-position using iodinating agents (e.g., N-iodosuccinimide) in the presence of a Pd/Cu catalyst (e.g., Pd(OAc)₂/CuI) at 60–80°C. Catalyst loading (5–10 mol%) and solvent choice (DMF or THF) significantly impact yield and selectivity .

Nitration : Use fuming HNO₃ or mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group at the 3-position. Slow addition minimizes exothermic side reactions.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., propyl chain integration at δ 1.2–1.5 ppm for CH₃ groups) and absence of unreacted precursors .

- X-ray Crystallography : Resolve ambiguities in iodine/nitro group orientation (e.g., dihedral angles between substituents) .

- Elemental Analysis : Confirm molecular formula (C₇H₁₀IN₃O₂) with <0.5% deviation .

- HPLC-MS : Assess purity (>98%) and detect trace by-products (e.g., de-iodinated analogs) .

Advanced Research Questions

Q. How do electronic effects of the nitro and iodo substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations to map electron density distribution. The nitro group’s electron-withdrawing nature reduces electron density at the 4-position, potentially hindering Suzuki-Miyaura couplings. In contrast, the iodo group’s polarizability may enhance oxidative addition in Pd-catalyzed reactions .

- Experimental Validation :

- Compare reaction rates with non-nitro analogs (e.g., 4-iodo-1-propyl-1H-pyrazole) under identical coupling conditions (Pd(PPh₃)₄, K₂CO₃, 80°C).

- Monitor intermediates via in-situ IR spectroscopy to identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized protocols (e.g., fixed concentrations, cell lines, and incubation times) to isolate variables. For example, discrepancies in antitumor activity (IC₅₀) may arise from impurity levels (>5% vs. >98% purity) .

- SAR Studies : Synthesize analogs (e.g., 4-bromo-3-nitro derivatives) to test if biological effects are iodine-specific or generalizable to other halogens .

- Meta-Analysis : Cross-reference datasets from high-throughput screens (e.g., PubChem BioAssay) to identify consensus targets or outlier results .

Q. What strategies mitigate thermal instability during the storage of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., ~150°C for nitro group degradation) .

- Storage Optimization : Use amber vials under inert gas (N₂ or Ar) at –20°C to prevent photolytic or oxidative degradation. Add stabilizers (e.g., 1% BHT) if prolonged storage is required .

- Stability Monitoring : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks to establish shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.